4-(2-Chloro-1-methylethyl)morpholine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(2-Chloro-1-methylethyl)morpholine hydrochloride involves the reaction of morpholine with 2-chloro-1-methylethyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-(2-Chloro-1-methylethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Formation of Oximes and Hydrazones: Similar to other morpholine derivatives, it can react with aldehydes and ketones to form oximes and hydrazones.
Scientific Research Applications
4-(2-Chloro-1-methylethyl)morpholine hydrochloride is used in various scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
4-(2-Chloro-1-methylethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Amorolfine: A morpholine derivative used as an antifungal agent.
The uniqueness of this compound lies in its specific structure and its applications in proteomics research .
Properties
Molecular Formula |
C7H15Cl2NO |
---|---|
Molecular Weight |
200.10 g/mol |
IUPAC Name |
4-(1-chloropropan-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-7(6-8)9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |
InChI Key |
GYCYLJUJODVGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)N1CCOCC1.Cl |
Origin of Product |
United States |
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